(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO/c1-8-4-5-10(12)9(6-8)7-11(2)3/h7-8H,4-6H2,1-3H3/b9-7+ |
InChI Key |
IGJYUSLWISTZLQ-VQHVLOKHSA-N |
Isomeric SMILES |
CC1CCC(=O)/C(=C/N(C)C)/C1 |
Canonical SMILES |
CC1CCC(=O)C(=CN(C)C)C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
The stoichiometric ratio of reactants is critical for maximizing yield. For a 10 mmol batch scale:
-
Cyclohexanone : 0.982 g (10.0 mmol)
-
Paraformaldehyde : 0.360 g (12.0 mmol)
-
Dimethylammonium chloride : 0.816 g (10.0 mmol)
-
Ethanol : 16 mL (solvent)
-
Hydrochloric acid : 2 drops (catalyst)
Excess paraformaldehyde ensures complete conversion of the ketone, while dimethylammonium chloride serves as both the amine source and a proton donor.
Reaction Conditions and Workup
The mixture is heated under reflux at 78°C for 4 hours with vigorous stirring. Post-reaction, excess ethanol is removed via rotary evaporation, and the residue is treated with acetone to precipitate the hydrochloride salt. Cooling to 0°C enhances crystallization, yielding 1.5–1.8 g (78–94%) of the product. Recrystallization from acetone-water mixtures further purifies the compound, achieving >95% purity.
Modifications and Optimizations in Industrial Settings
Industrial-scale syntheses often modify laboratory protocols to improve efficiency and scalability. Source describes a related Mannich reaction for Tramadol intermediates, offering insights applicable to the target compound. Key adaptations include:
Solvent Systems and Temperature Control
While ethanol is common in lab-scale syntheses, glacial acetic acid is occasionally substituted to enhance solubility and reaction rates. Vacuum distillation replaces rotary evaporation for solvent removal, reducing processing time and minimizing thermal degradation.
Analytical Characterization and Quality Control
Post-synthesis analysis ensures compliance with pharmacological and industrial standards.
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC with UV detection at 254 nm is employed to quantify residual solvents and byproducts. Typical conditions include a C18 column, acetonitrile-water (70:30) mobile phase, and a flow rate of 1.0 mL/min.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters of the primary methods:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexanone derivatives.
Scientific Research Applications
Medicinal Chemistry and Analgesic Properties
The compound is primarily known for its role as a precursor in the synthesis of Tramadol, a widely used analgesic. Tramadol acts on the μ-opioid receptor and also inhibits the reuptake of norepinephrine and serotonin, making it effective for managing moderate to severe pain.
Research Findings
- A study demonstrated that (2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride derivatives showed significant analgesic activity in various animal models, including the phenylquinone-induced writhing test . The compounds displayed an effective dose-response relationship, indicating their potential utility in pain management.
Antihelminthic Activity
Recent research has highlighted the antihelminthic properties of this compound. It has been shown to be effective against certain parasitic worms.
Case Study: Milsonia ghanensis
- In a study assessing the anthelmintic activity against Milsonia ghanensis (earthworm), synthesized Mannich bases exhibited paralysis and mortality at concentrations significantly lower than conventional treatments like albendazole . The compounds not only paralyzed but also killed the worms, demonstrating their potential as novel anthelmintics.
Synthesis and Derivatives
The synthesis of this compound involves a Mannich reaction where cyclohexanone is reacted with paraformaldehyde and dimethylamine hydrochloride. This process is crucial for producing high-purity derivatives suitable for pharmaceutical applications.
Synthesis Process
- Initial Reaction : Cyclohexanone is reacted with paraformaldehyde and dimethylamine hydrochloride to form the Mannich base hydrochloride.
- Purification : The product is purified to yield high-purity end products suitable for further pharmacological testing .
Broader Implications in Drug Design
The versatility of this compound extends beyond analgesics and antihelminthics. Research indicates that Mannich bases can be tailored for various therapeutic targets, including anticancer agents.
Anticancer Potential
- Studies have explored Mannich bases as potential anticancer agents, showing activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells . The structure-activity relationship indicates that modifications can enhance cytotoxicity while reducing side effects.
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Analgesics | Precursor for Tramadol | Effective pain relief with lower addiction risk |
| Antihelminthics | Effective against Milsonia ghanensis | High potency compared to conventional drugs |
| Drug Design | Potential anticancer agents | Activity against multiple cancer cell lines |
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s core structure distinguishes it from related enamine derivatives. Key structural analogs and their differences are summarized below:
Key Differences and Implications
Ring Size and Strain: The cyclohexanone core in the target compound provides a six-membered ring with reduced ring strain compared to the cyclopentanone analog (QY-4962). This difference may influence conformational stability and reactivity in synthetic pathways . Cyclopentane-1,3-dione derivatives (e.g., QZ-2258) introduce additional ketone groups, enhancing hydrogen-bonding capacity and acidity compared to mono-ketone analogs .
Substituent Effects: The 4-methyl group in the target compound increases steric bulk and lipophilicity relative to the non-methylated cyclohexanone analog (QY-9984). This modification could improve membrane permeability in biological systems but may reduce solubility in aqueous media . The dimethylamino methylene group is conserved across all analogs, enabling enamine-mediated reactivity (e.g., nucleophilic additions or cycloadditions).
Commercial Status: The discontinuation of the target compound contrasts with the availability of its non-methylated cyclohexanone (QY-9984) and cyclopentanone (QY-4962) analogs.
Biological Activity
(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride is a synthetic organic compound notable for its structural features, including a dimethylamino group and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, neuroactive, and antioxidant properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 191.70 g/mol. The compound features a cyclohexanone backbone modified by a dimethylaminomethylene side group, which is critical for its interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial and fungal strains. A comparative analysis of structural analogs reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylcyclohexanone | Ketone group | Antimicrobial |
| Dimethylaminomethylene cyclohexane | Dimethylamino group | Neuroactive |
| 1-(Dimethylamino)propan-2-one | Similar amine structure | Antioxidant |
This table illustrates that while these compounds share certain features, the unique combination of functional groups in this compound may confer distinct biological properties and applications.
Neuroactive Effects
The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems. Studies indicate that compounds with similar structures can influence mood and cognitive functions. For example, preliminary investigations have shown that this compound may modulate serotonin receptors, which are crucial for mood regulation.
Antioxidant Activity
Compounds with similar structural features have been evaluated for their ability to scavenge free radicals. The antioxidant activity of this compound is hypothesized to be linked to its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is particularly relevant in therapeutic contexts where oxidative stress is implicated in disease progression.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting promising antimicrobial potential .
Neuroactivity Assessment
In vitro assays were conducted to assess the neuroactive effects of this compound on rat brain slices. The compound was found to enhance synaptic transmission in hippocampal neurons, indicating potential applications in cognitive enhancement therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of 4-methylcyclohexanone with dimethylformamide dimethylacetal (DMF-DMA) under anhydrous conditions. Key parameters include temperature control (80–100°C) and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether . Purification via recrystallization (e.g., ethanol/water mixtures) improves yield. Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 1:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon) at –20°C. Desiccants like silica gel should be included in storage containers. For handling, use gloveboxes or Schlenk lines to minimize moisture exposure. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation pathways .
Q. What spectroscopic techniques are most effective for characterizing the (E)-isomer?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) distinguishes the (E)-isomer by the vinyl proton resonance at δ 7.8–8.2 ppm (vs. δ 6.5–7.0 ppm for the (Z)-isomer).
- IR : A strong C=O stretch at ~1680 cm⁻¹ and C=N stretch at ~1620 cm⁻¹ confirm the conjugated system.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt form .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the α,β-unsaturated ketone moiety in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites. Fukui indices identify nucleophilic regions (e.g., β-carbon of the enone). Molecular dynamics simulations (AMBER force field) assess solvent interactions, critical for designing Michael addition or Diels-Alder reactions .
Q. What strategies resolve contradictions in kinetic data for its degradation under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Degradation likely involves protonation of the dimethylamino group, leading to retro-aldol cleavage. Monitor via pH-stat titration and LC-MS to identify fragments (e.g., 4-methylcyclohexanone).
- Basic Conditions : Hydroxide attack on the β-carbon forms a dihydroxy intermediate. Use stopped-flow UV-Vis spectroscopy to track rapid kinetics. Compare Arrhenius plots to distinguish mechanisms .
Q. How does the hydrochloride salt form influence crystallinity and bioavailability in preclinical studies?
- Methodological Answer : Salt formation enhances aqueous solubility but may reduce membrane permeability. Perform phase solubility diagrams (e.g., Higuchi and Connors method) in biorelevant media (FaSSIF/FeSSIF). Powder X-ray diffraction (PXRD) identifies polymorphs, while DSC/TGA evaluates thermal stability. For bioavailability, use Caco-2 cell monolayers to assess apparent permeability (Papp) .
Safety and Compliance
Q. What emergency protocols apply for accidental exposure during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
